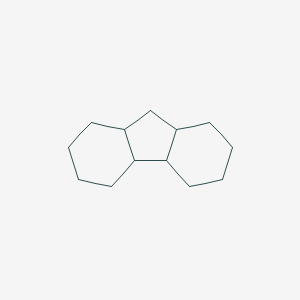







|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H][H]>O1CCCC1>[CH2:1]1[CH:13]2[CH:5]([CH:6]3[CH:11]([CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]3)[CH2:4][CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
|
Name
|
Au Pd SiO2 TiO2
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred tank reactor
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reactor was sealed
|
|
Type
|
CUSTOM
|
|
Details
|
After evacuation of residual air from the manifold lines, hydrogen was purged through the reactor
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reactor
|
|
Type
|
FILTRATION
|
|
Details
|
the contents of the reactor were filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
ADDITION
|
|
Details
|
To this solution of fluorene and hexahydrofluorene was added 0.15 g of a ruthenium
|
|
Type
|
WAIT
|
|
Details
|
The mixture was hydrogenated at 1000 psia H2 pressure and 190° C. for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |